(Z)-(1R)-cis-tefluthrin

Description

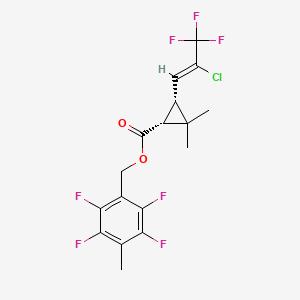

Structure

3D Structure

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHGXWPMULPQSE-UKSCLKOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024328 | |

| Record name | kappa-Tefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Technical product: Off-white solid; [HSDB] | |

| Record name | Tefluthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156 °C at 1 mm Hg | |

| Details | Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, hexane, toluene, dichloromethane, ethyl acetate: >500; methanol 263 (all in g/L, 21 °C), In water, 0.02 mg/L at 20 °C | |

| Details | PMID:2205893, Shiu WY et al; Rev Environ Contam Toxicol 116: 15-187 (1990) | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 g/mL (25 °C) | |

| Details | Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00006 [mmHg], 6.00X10-5 mm Hg at 20 °C | |

| Details | Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986) | |

| Record name | Tefluthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Bewick DW et al; in 1986 Proc British Crop Conf., Pests and Diseases, 2: 159-68 (1986) | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid | |

CAS No. |

391634-71-2, 79538-32-2 | |

| Record name | kappa-Tefluthrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391634712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kappa-Tefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2,3,5,6-tetrafluoro-4-methylphenyl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KAPPA-TEFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S275Z3M8EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

44.6 °C, Off-white; MP: 39-43 °C /Technical/ | |

| Details | Tomlin CDS, ed. Tefluthrin (79538-32-2). In: The e-Pesticide Manual, 13th Edition Version 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | Tefluthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Stereochemistry and Chiral Characteristics of Tefluthrin and Its Isomers

Nomenclature and Absolute Configuration of (Z)-(1R)-cis-Tefluthrin

This compound is a specific stereoisomer of the synthetic pyrethroid insecticide, tefluthrin (B143116). The systematic name for tefluthrin is (2,3,5,6-tetrafluoro-4-methylphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropanecarboxylate wipo.int. The nomenclature of this specific isomer precisely defines the spatial arrangement of its atoms, which is crucial as different stereoisomers can exhibit varied biological activity.

The designation of the compound can be broken down as follows:

(Z): This prefix refers to the stereochemistry around the carbon-carbon double bond in the propenyl side chain. Following the Cahn-Ingold-Prelog (CIP) priority rules, the higher priority groups on each carbon of the double bond are on the same side (Zusammen, German for "together") of the double bond google.com.

(1R)-cis: This part of the name describes the absolute configuration of the two chiral centers on the cyclopropane (B1198618) ring. The carbon atoms at positions 1 and 3 of the cyclopropane ring are stereogenic centers. The prefix "cis" indicates that the substituents on the cyclopropane ring—the carboxylate group at C1 and the vinyl group at C3—are on the same side of the ring plane. The "(1R)" designates the absolute configuration at the first carbon atom of the ring as Rectus (Latin for "right") according to CIP rules nih.govcas.cnwikipedia.org. In the cis configuration, this inherently defines the configuration at the third carbon, which is also (3R). Therefore, the full designation for the cyclopropane ring is (1R,3R) rsc.orgsci-hub.se.

Tefluthrin possesses two chiral centers on its cyclopropane ring, leading to the existence of enantiomers google.com. The this compound isomer is the enantiomer of (Z)-(1S)-cis-tefluthrin nih.gov. In laboratory analyses, the (Z)-cis-(1R,3R) isomer has been identified as the dextrorotatory enantiomer, designated as (+)-tefluthrin rsc.orgsci-hub.se. The absolute configuration is the definitive spatial arrangement of atoms, which for this molecule has been confirmed through advanced analytical techniques nih.govrsc.orgsci-hub.se.

| Nomenclature Component | Description |

| Systematic Name | (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate |

| (Z) | Indicates the stereochemistry at the double bond, where high-priority groups are on the same side. |

| cis | Indicates the relative stereochemistry on the cyclopropane ring, where the main substituents are on the same face of the ring. |

| (1R,3R) | Specifies the absolute configuration at the chiral centers C1 and C3 of the cyclopropane ring according to Cahn-Ingold-Prelog rules. |

| Common Isomer Name | This compound |

| Optical Activity | Identified as the (+)-tefluthrin enantiomer. |

Synthetic Routes to Chiral Tefluthrin Stereoisomers

The synthesis of a specific stereoisomer like this compound requires precise control over the stereochemistry of the final molecule. The general manufacturing process for tefluthrin involves the esterification of two key intermediates: a specific isomer of the cyclopropanecarboxylic acid (the "acid" moiety) and the corresponding alcohol (the "alcohol" moiety) wipo.intgoogle.com. To produce this compound, the required intermediates are (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid chloride and 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol wipo.int.

Enantioselective Synthesis Methodologies

The critical challenge in synthesizing this compound lies in the enantioselective production of the chiral cyclopropanecarboxylic acid intermediate. The development of methods to control the stereochemistry of the cyclopropane ring was a significant breakthrough that enabled the commercial production of tefluthrin and related pyrethroids like cyhalothrin (B162358) wipo.intnih.gov. Several strategies are employed in organic synthesis to achieve high enantioselectivity for cyclopropane rings.

Chiral Auxiliaries: One established method involves attaching a chiral auxiliary to the substrate. The auxiliary directs the cyclopropanation reaction to proceed stereoselectively, favoring the formation of one enantiomer over the other. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Cyclopropanation: This approach uses a chiral catalyst, often a transition metal complex with chiral ligands, to control the stereochemical outcome of the reaction. For instance, asymmetric Michael Initiated Ring Closure (MIRC) reactions, catalyzed by chiral organocatalysts like prolinol derivatives, are effective for generating cyclopropane rings with high enantioselectivity nih.gov.

Chemoenzymatic Synthesis: Enzymes can be highly selective catalysts. A common strategy involves the enzymatic resolution of a racemic mixture of an intermediate. For example, esterases can selectively hydrolyze one enantiomer of a cyclopropane diester, allowing for the separation of the desired chiral monoester, which can then be converted to the target acid researchgate.net.

Formal Synthesis Approaches Involving Key Intermediates

A formal synthesis involves the preparation of key precursors that have been previously converted to the final target molecule. For this compound, this involves the separate synthesis of the two main building blocks.

Synthesis of (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid: This acid, a specific isomer of cyhalothrin acid, is the source of the chirality in the final molecule nih.gov. Its synthesis begins with establishing the cis-configured cyclopropane ring, followed by the introduction of the Z-configured side chain. Enantioselective methods, as described above, are used to obtain the desired (1R,3R) absolute configuration. Once the chiral acid is synthesized and purified, it is typically converted to the more reactive acid chloride to facilitate the subsequent esterification wipo.int.

Synthesis of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol: This alcohol moiety is achiral. Its synthesis has been described in patent literature, with one route involving the hydrogenation of 4-methyl-2,3,5,6-tetrafluorobenzonitrile to form the corresponding benzylamine. This amine is then converted to the target alcohol via diazotization followed by hydrolysis of the resulting diazonium salt researchgate.net.

The final step is the esterification , where the enantiomerically pure acid chloride and the fluorinated benzyl (B1604629) alcohol are reacted, typically in the presence of a base, to form the final ester product, this compound wipo.int.

Analytical Techniques for Stereoisomer Resolution and Identification

Distinguishing and quantifying stereoisomers is essential for quality control and research. Due to their identical physical properties (except for their interaction with polarized light), separating enantiomers requires chiral environments.

Chromatographic Enantioseparation (e.g., Chiral HPLC, GC)

Chiral chromatography is the most widely used technique for separating the enantiomers of pyrethroids, including tefluthrin. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for enantioseparation. For tefluthrin, a successful method has been developed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) rsc.orgsci-hub.se. In a detailed study, the enantiomers of tefluthrin were baseline separated on a Lux Cellulose-1 chiral column rsc.org. The use of polysaccharide-based CSPs, like cellulose (B213188) derivatives, is common for resolving a wide range of chiral compounds, including pyrethroids researchgate.net.

The table below summarizes the optimized conditions for the enantioseparation of tefluthrin enantiomers as reported in a key study rsc.org.

| Parameter | Condition |

| Chromatography System | UPLC-MS/MS |

| Chiral Column | Lux Cellulose-1 (150 mm × 2.0 mm, 3 µm) |

| Mobile Phase | Methanol (B129727)/Water (85:15, v/v) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 25°C |

| Elution Order | 1. Z-cis-(1S,3S)-(−)-tefluthrin2. Z-cis-(1R,3R)-(+)-tefluthrin |

Gas Chromatography (GC): Chiral GC is another effective technique for separating pyrethroid isomers researchgate.net. It often employs capillary columns coated with cyclodextrin-based chiral stationary phases. While HPLC is frequently used for the intact pyrethroids, GC can also provide excellent resolution, particularly for more volatile compounds or after derivatization.

Spectroscopic Characterization of Chirality (e.g., Circular Dichroism)

Spectroscopic methods that utilize polarized light are indispensable for identifying and characterizing chiral molecules.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer, providing a "fingerprint" of its absolute configuration. For enantiomers, the CD spectra are mirror images of each other. Vibrating Circular Dichroism (VCD), which uses infrared light, is particularly powerful for determining the absolute configuration of small organic molecules in solution rsc.org. In the case of tefluthrin, VCD, in conjunction with polarimetry, was used to definitively identify the elution order from the chiral HPLC column, confirming that the second eluting peak was indeed the Z-cis-(1R,3R)-(+)-tefluthrin isomer rsc.orgsci-hub.se. This confirms the absolute configuration of the separated enantiomers without relying solely on the chromatographic separation mechanism.

Molecular Mechanisms of Insecticidal Action

Structure-Activity Relationships (SAR) Governing Insecticidal Potency

The insecticidal potency of (Z)-(1R)-cis-tefluthrin is not merely a consequence of its ability to bind to sodium channels, but is intricately defined by its specific molecular structure. The arrangement of atoms in three-dimensional space and the presence of specific chemical groups are critical determinants of its biological activity.

As established, stereochemistry is a paramount factor in the insecticidal efficacy of pyrethroids. The specific spatial arrangement of the substituents on the cyclopropane (B1198618) ring dictates how well the molecule fits into its binding site on the sodium channel. For tefluthrin (B143116), the (Z)-cis configuration around the cyclopropane ring is crucial. inchem.org

The absolute configuration at the C1 and C3 positions of the cyclopropane ring is particularly important. The (1R) configuration is essential for potent insecticidal activity. inchem.org This is a common feature among many pyrethroids, where the (1R) enantiomers exhibit significantly higher insecticidal properties. For related compounds like cypermethrin (B145020) and cyfluthrin, it has been shown that specific isomers, such as 1R-cis-αS and 1R-trans-αS, account for nearly all of the compound's toxicity, with other isomers being largely inactive. nih.gov This highlights that only molecules with the precise three-dimensional shape can bind effectively to the target site and elicit the toxic effect.

The extensive fluorination of the tefluthrin molecule is a key contributor to its high potency and specific properties. The presence of a trifluoromethyl (-CF3) group on the vinyl side chain and a tetrafluorobenzyl group in the alcohol moiety significantly influences its biological activity. wikipedia.org

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties in ways that enhance insecticidal efficacy. nih.gov These enhancements include:

Increased Lipophilicity: Fluorine substitution increases the molecule's affinity for lipids, which can improve its ability to penetrate the waxy cuticle of the insect and traverse cell membranes to reach the target site in the nervous system. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine can block sites on the molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450s. nih.gov This increased stability allows the insecticide to persist longer in the insect's body, increasing the probability of it reaching its target.

Improved Binding Affinity: The electronegativity and size of fluorine atoms can alter the electronic profile of the molecule and influence its conformation. This can lead to a stronger binding interaction with the target protein (the sodium channel), often with minimal steric hindrance. nih.gov

The primary target of this compound, like other pyrethroid insecticides, is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects. These channels are crucial for the propagation of nerve impulses. By binding to these channels, this compound disrupts their normal function, leading to paralysis and eventual death of the insect.

The action of pyrethroids is highly stereospecific, meaning the three-dimensional arrangement of the atoms in the molecule is critical for its activity. The insecticidal potency of tefluthrin resides predominantly in its (1R) stereoisomers. The this compound enantiomer is one of the biologically active forms of the compound.

The binding of this compound to the voltage-gated sodium channels causes a significant alteration in their gating kinetics. Specifically, it prolongs the opening of the sodium channels by slowing both their activation and inactivation processes. This leads to a persistent influx of sodium ions (Na+) into the neuron. The sustained depolarization of the nerve membrane results in repetitive nerve discharges, leading to hyperexcitability of the nervous system. This uncontrolled nerve firing ultimately causes tremors, paralysis, and death in the insect.

Studies on various pyrethroids have shown that they bind to a specific site on the alpha-subunit of the sodium channel. This binding is thought to allosterically modulate the channel's function. The interaction is complex and can be influenced by the state of the channel, with some pyrethroids showing a preference for the open state of the channel. For tefluthrin, evidence suggests it can bind to both the resting and open states of the sodium channel, with repetitive depolarization enhancing the extent of channel modification.

| Parameter | Effect of Tefluthrin Exposure | Consequence |

|---|---|---|

| Channel Activation | Slowed | Prolonged channel opening and persistent influx of Na+ ions |

| Channel Inactivation | Slowed and incomplete | |

| Sodium Tail Current | Induced | Represents the slow deactivation of modified channels |

| Nerve Membrane | Sustained depolarization | Repetitive nerve discharges and hyperexcitability |

Computational Chemistry and Molecular Docking Studies

While specific computational studies focusing solely on the this compound isomer are limited in publicly available research, broader studies on tefluthrin and other pyrethroids provide valuable insights into its molecular interactions.

Computational chemistry and molecular docking are powerful tools used to predict and analyze the interaction between a ligand, such as an insecticide, and its target protein at the atomic level. These in silico methods help to elucidate the binding modes and affinities of insecticides to their target sites, providing a rationale for their biological activity and aiding in the design of new, more effective compounds.

Molecular docking studies for pyrethroids, such as deltamethrin (B41696) and permethrin (B1679614), have been performed on models of insect voltage-gated sodium channels. These studies have identified key amino acid residues within the channel's pore region that are crucial for pyrethroid binding. It is highly probable that this compound interacts with similar residues within the insect sodium channel.

These computational models suggest that pyrethroids lodge themselves within a hydrophobic pocket of the sodium channel protein. The specific interactions, which can include hydrogen bonds and van der Waals forces, between the insecticide and the amino acid residues of the channel protein are what stabilize the open conformation of the channel.

The stereospecificity of tefluthrin's action can also be explained through computational modeling. The three-dimensional structure of the (Z)-(1R)-cis isomer allows for a more favorable fit into the binding site of the insect sodium channel compared to its less active or inactive counterparts. This optimal fit maximizes the intermolecular interactions, leading to a stronger binding affinity and a more pronounced effect on channel gating.

| Computational Method | Information Gained | Relevance to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation and affinity of the ligand to the target protein. | Helps to identify the specific binding site and key interacting amino acid residues for tefluthrin within the insect sodium channel. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. | Can reveal how this compound binding affects the conformational changes of the sodium channel, leading to its prolonged opening. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. | Can be used to predict the insecticidal activity of different tefluthrin isomers and other pyrethroids based on their molecular properties. |

Cellular and Subcellular Responses to this compound Exposure

Specific research detailing the cellular and subcellular responses to the this compound isomer is not extensively available. The following information is based on studies of tefluthrin (as a racemic mixture) and other Type I pyrethroids, and is expected to be representative of the effects induced by the active (Z)-(1R)-cis isomer.

The persistent influx of sodium ions triggered by this compound at the molecular level initiates a cascade of events within the insect neuron and other cells, leading to significant cellular and subcellular disruptions.

One of the primary cellular responses is the disruption of ion homeostasis. The continuous influx of Na+ can lead to a secondary influx of calcium ions (Ca2+) through voltage-gated calcium channels, which open in response to the prolonged membrane depolarization. Elevated intracellular Ca2+ levels can activate a variety of downstream signaling pathways, some of which can be detrimental to the cell.

At the subcellular level, mitochondria are a key target of pyrethroid-induced toxicity. The disruption of ion gradients across the mitochondrial membrane can impair mitochondrial function. This includes a decrease in the mitochondrial membrane potential, which is essential for ATP synthesis. The resulting energy deficit can compromise cellular processes and contribute to cell death.

Furthermore, exposure to pyrethroids has been linked to the induction of oxidative stress. The overproduction of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can further exacerbate mitochondrial dysfunction and trigger apoptotic pathways.

| Cellular/Subcellular Component | Observed Effect | Underlying Mechanism |

|---|---|---|

| Neuron | Hyperexcitability, repetitive firing | Prolonged opening of voltage-gated sodium channels |

| Ion Homeostasis | Disruption of Na+ and Ca2+ gradients | Persistent Na+ influx and secondary Ca2+ influx |

| Mitochondria | Decreased membrane potential, impaired ATP synthesis | Disruption of ion gradients and oxidative stress |

| Cellular Stress | Increased production of Reactive Oxygen Species (ROS) | Mitochondrial dysfunction and other cellular damage |

| Cell Fate | Induction of apoptosis (programmed cell death) | Activation of caspase cascades due to cellular stress and damage |

Environmental Fate and Biotransformation Pathways

Degradation Dynamics in Soil and Aquatic Environments

The persistence and transformation of cis-tefluthrin in the environment are governed by a combination of chemical and biological processes. In soil, the typical half-life (DT₅₀) under aerobic laboratory conditions at 20°C is approximately 37 days, classifying it as moderately persistent herts.ac.uk. Degradation involves a complex interplay of hydrolysis, oxidation, photolysis, and microbial action researchgate.netnih.gov.

Hydrolysis of the ester bond is a primary pathway for the degradation of pyrethroids. For tefluthrin (B143116), this process is highly dependent on pH. The compound is stable to hydrolysis in acidic and neutral conditions (pH 5 and pH 7) for over 30 days. However, in alkaline environments (pH 9), degradation is more rapid, with 28% of the compound hydrolyzing within 30 days nih.gov. The cleavage of the ester linkage yields two primary fragments: a cyclopropane (B1198618) acid moiety and 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol researchgate.netnih.gov.

Oxidation is another crucial transformation pathway, particularly for the cis-isomers of tefluthrin nih.gov. Oxidative processes can occur on both the acid and alcohol portions of the molecule following hydrolysis. The methyl groups on the cyclopropane ring and the tetrafluorobenzene ring are susceptible to oxidation, forming alcohol groups that can be further oxidized into carboxylic acids wikipedia.org. In soil, identified biodegradation products resulting from these processes include 2,3,5,6-tetrafluoro-4-methylbenzoic acid and 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid nih.gov.

| Condition | Matrix | Parameter | Value | Reference |

|---|---|---|---|---|

| Aerobic, 20°C | Soil | Half-life (DT₅₀) | 37 days | herts.ac.uk |

| pH 5 and pH 7, 25°C | Water | Hydrolysis | Stable for >30 days | herts.ac.uknih.gov |

| pH 9, 25°C | Water | Hydrolysis | 28% degradation in 30 days | nih.gov |

| Sunlight, pH 7 | Water | Photodegradation | 27-30% loss in 31 days | nih.gov |

Tefluthrin is susceptible to photodegradation, particularly in aquatic environments. When exposed to sunlight in a neutral aqueous solution (pH 7), tefluthrin experiences a 27-30% loss over 31 days, indicating that direct photolysis is a relevant environmental fate process nih.gov. In the atmosphere, the vapor-phase reaction of tefluthrin with photochemically-produced hydroxyl radicals is estimated to have a half-life of approximately 23 hours nih.gov.

While specific photoproducts for tefluthrin are not extensively detailed in the literature, the mechanisms for pyrethroids generally involve ester cleavage, photooxidation, and photoisomerization mdpi.com. Therefore, the products are expected to be similar to those from hydrolysis and oxidation, including the constituent cyclopropane acid and tetrafluorobenzyl alcohol moieties, which may undergo further transformation.

Microbial action is a significant driver of tefluthrin degradation in soil and water. The primary and most studied pathway is the enzymatic hydrolysis of the ester bond researchgate.netfrontiersin.org. This crucial first step is catalyzed by carboxylesterase enzymes (also known as pyrethroid hydrolases), which are commonly produced by a wide range of soil microorganisms, including bacteria and fungi researchgate.netnih.gov.

For tefluthrin, specific enzymes identified as being involved in its biodegradation include carboxylesterase, monooxygenase, and aminopeptidase (B13392206) researchgate.net. Following the initial ester cleavage, microorganisms can utilize the resulting acid and alcohol fragments as carbon sources, leading to further degradation and eventual mineralization to carbon dioxide (CO₂) researchgate.netnih.gov. Studies have shown mineralization of tefluthrin in aerobic soils of up to 42% over 180 days, confirming that biodegradation is a key process for its complete removal from the environment nih.gov.

Enantioselective Degradation in Environmental Matrices

Since cis-tefluthrin is a chiral compound, its enantiomers can interact differently with biological systems, including microbial enzymes. This can lead to enantioselective degradation, where one enantiomer is degraded more rapidly than the other.

Research has demonstrated the enantioselective degradation of tefluthrin in soil. In laboratory incubation experiments under aerobic conditions, the (1S,3S)-tefluthrin enantiomer was found to degrade preferentially over the (1R,3R)-tefluthrin enantiomer acs.org. After 120 days of incubation, the enantiomer fraction (EF) value reached 0.57, indicating a clear enrichment of the more persistent (1R,3R) enantiomer acs.org. This preferential biological transformation is a critical factor in the environmental risk assessment of chiral pesticides, as the remaining enantiomer may possess different toxicological properties nih.govxjtlu.edu.cn.

| Condition | Preferentially Degraded Enantiomer | Observation | Reference |

|---|---|---|---|

| Aerobic | (1S,3S)-tefluthrin | Slightly enantioselective degradation observed. Enantiomer fraction of 0.57 after 120 days. | acs.org |

| Anaerobic | None | No remarkable enantioselective degradation observed. | acs.org |

| Sterile | None | No remarkable enantioselective degradation observed. | acs.org |

Environmental conditions play a pivotal role in determining the degree and direction of enantioselective degradation. For tefluthrin, the presence of oxygen and an active microbial community are the most influential factors. The observed enantioselectivity occurred under aerobic conditions, but not under anaerobic or sterile conditions acs.org.

The absence of enantioselective degradation in sterile soil confirms that the process is microbially driven, as abiotic processes like hydrolysis would not distinguish between the enantiomers nih.govxjtlu.edu.cn. The lack of stereoselectivity under anaerobic conditions suggests that the specific enzymes or metabolic pathways responsible for the preferential degradation of (1S,3S)-tefluthrin are dependent on oxygen. This highlights how environmental factors such as soil aeration and microbial population dynamics can significantly alter the environmental persistence and potential toxicity of individual tefluthrin enantiomers.

Environmental Transport and Partitioning Behavior

The environmental transport and partitioning of (Z)-(1R)-cis-tefluthrin, a component of the pyrethroid insecticide tefluthrin, are dictated by its distinct physicochemical properties. Its behavior in soil, water, and air determines its movement and potential for exposure to non-target organisms. Key factors influencing its transport include its volatility, its strong affinity for soil and sediment particles, and its resulting mobility in water.

Unlike many other pyrethroids, tefluthrin exhibits relatively high volatility, which is a critical aspect of its efficacy as a soil insecticide. wikipedia.org This property allows the compound to move from its point of application into the surrounding soil matrix via the vapor phase. wikipedia.org The vapor pressure and Henry's Law constant are key indicators of this behavior.

Tefluthrin's vapor pressure has been reported at 8.4 mPa (or 6.0 x 10⁻⁵ mm Hg) at 20°C. wikipedia.orgnih.gov This volatility, combined with an estimated Henry's Law constant of 1.65 x 10⁻³ atm-cu m/mole, suggests that volatilization from moist soil surfaces is an expected and important environmental fate process. nih.gov In the atmosphere, tefluthrin is predicted to exist in both vapor and particulate phases. nih.gov The vapor-phase component is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of 23 hours. nih.gov

While volatilization is a key transport pathway, it is significantly influenced by the compound's interaction with soil particles. The strong adsorption to soil can reduce the rate of volatilization from the soil surface. nih.gov Nevertheless, its ability to disperse as a vapor through soil pores is what enables it to control a wide range of soil-dwelling insect pests effectively. wikipedia.orginchem.org

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Vapor Pressure | 8.4 mPa | 20 | wikipedia.orgherts.ac.uk |

| Vapor Pressure | 6.0 x 10⁻⁵ mm Hg | 20 | nih.gov |

| Henry's Law Constant | 20 Pa m³ mol⁻¹ | 25 | herts.ac.uk |

| Henry's Law Constant (estimated) | 1.65 x 10⁻³ atm-cu m/mole | Not Specified | nih.gov |

This compound is characterized by its strong binding affinity to soil and sediment, a property quantified by its high soil organic carbon-water (B12546825) partitioning coefficient (Koc). This strong adsorption significantly limits its mobility in the soil column. nih.gov

Research has shown Koc values for tefluthrin ranging from 11,202 to 28,491 mL/g in a silty clay loam soil, which classifies the compound as immobile. nih.gov Other regulatory data report even higher Koc values, with a median of 112,900 mL/g, and a Freundlich Kfoc value of 574,088 mL/g. herts.ac.uk The high lipophilicity of tefluthrin, indicated by its high octanol-water partition coefficient (Log Kow = 6.5), contributes to this strong adsorption to soil organic matter. epa.gov Consequently, when released into water, tefluthrin is expected to adsorb readily to suspended solids and sediment. nih.gov

Studies on the desorption of tefluthrin from soil particles in simulated rainfall runoff systems have provided further insights. nottingham.edu.cnresearchgate.net These studies, using ¹⁴C-labelled tefluthrin, found that the initial re-equilibration and desorption process is rapid when soil-to-water ratios change significantly, such as during a runoff event where soil is transported into a larger body of water. nottingham.edu.cnresearchgate.net This desorption is also notably affected by temperature. nottingham.edu.cn The research indicated a biphasic re-equilibration process occurring in the aqueous phase following dilution of the soil slurry. nottingham.edu.cn The significant impact of humic coatings on mineral particles has also been noted, with tefluthrin sorption being substantially greater on humic-coated minerals compared to clean minerals. researchgate.net

| Adsorption Parameter | Value | Soil/Sediment Type | Reference |

|---|---|---|---|

| Koc | 11,202 - 28,491 mL/g | Silty clay loam | nih.gov |

| Koc | 112,900 mL/g | 8 soils (EU dossier) | herts.ac.uk |

| Kd | 1088 mL/g (Range: 492 - 267,000) | 8 soils (EU dossier) | herts.ac.uk |

| Kf | 3428 mL/g (Range: 332 - 14,400) | 8 soils (EU dossier) | herts.ac.uk |

| Kfoc | 574,088 mL/g (Range: 46,000 - 3,600,000) | 8 soils (EU dossier) | herts.ac.uk |

| Freundlich exponent (1/n) | 1.1 (Range: 0.83 - 1.23) | 8 soils (EU dossier) | herts.ac.uk |

Due to its very strong adsorption to soil particles, this compound has a low potential for leaching into groundwater. epa.gov Its high Koc values indicate that it will be retained in the upper soil layers. nih.gov The Groundwater Ubiquity Score (GUS), a calculated index for leaching potential, is -2.52, which is indicative of low leachability. herts.ac.uk Environmental concentration in water from leaching is expected to be extremely low. epa.gov

While leaching is not a primary concern, transport via surface runoff, particularly through the movement of treated soil particles, is a more significant pathway. epa.gov The compound's low water solubility (0.02 mg/L) and high adsorption mean that any movement into aquatic systems is predominantly associated with eroded sediment rather than in the dissolved phase. epa.govdrugfuture.com This is supported by a field study where the maximum concentration of tefluthrin in runoff was measured at 0.64 ppb in the water phase and 0.07 ppb in the sediment phase. nih.gov The potential for particle-bound transport is rated as medium. herts.ac.uk

The risk to aquatic organisms from runoff has led to mitigation measures being recommended. epa.govepa.gov Regulatory bodies have determined that vegetative filter strips (VFS) are an effective method for reducing sediment and associated pesticide transport from agricultural fields into adjacent water bodies. epa.gov On highly erodible land that drains to water, best management practices are required to minimize soil erosion and pesticide runoff. epa.gov

Insecticide Resistance Mechanisms and Management Strategies

Target-Site Insensitivity via Voltage-Gated Sodium Channel Mutations

Pyrethroid insecticides exert their neurotoxic effects by binding to voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. This binding disrupts the normal functioning of the channels, leading to prolonged channel opening, repetitive nerve firing, paralysis, and ultimately, the death of the insect. mdpi.com However, mutations in the gene encoding the VGSC can alter the protein's structure, reducing the binding affinity of pyrethroids and thereby conferring resistance. This form of resistance is commonly known as knockdown resistance (kdr). myspecies.info

Knockdown resistance (kdr) is a major mechanism of resistance to pyrethroid insecticides and DDT. It arises from single nucleotide polymorphisms in the gene encoding the alpha-subunit of the voltage-gated sodium channel, which is the target site for these insecticides. These mutations result in amino acid substitutions that reduce the sensitivity of the sodium channel to the action of pyrethroids.

Several kdr alleles have been identified in various insect species. Some of the most well-characterized mutations include substitutions at position 1014 of the VGSC protein. For instance, a leucine-to-phenylalanine (L1014F) or a leucine-to-serine (L1014S) substitution are common kdr mutations found in a wide range of insect pests. researchgate.net The presence of these alleles can confer varying levels of resistance to different pyrethroids.

The stereochemistry of the pyrethroid molecule can influence the level of resistance conferred by kdr alleles. A study on Aedes aegypti demonstrated that a strain with the 410L+1016I+1534C kdr allele exhibited different levels of resistance to a mix of tefluthrin (B143116) isomers compared to the 1R-trans tefluthrin isomer. nih.gov This suggests that the specific three-dimensional structure of the insecticide, such as the (Z)-(1R)-cis configuration of tefluthrin, plays a crucial role in its interaction with the mutated sodium channel.

Table 1: Resistance Ratios of Aedes aegypti with kdr Allele to Different Tefluthrin Isomers

| Insecticide | Resistance Ratio (RR50) |

| Tefluthrin (mix of isomers) | 5.0 |

| 1R-trans tefluthrin | 2.8 |

Data from a study on Aedes aegypti with the 410L+1016I+1534C kdr allele. The Resistance Ratio (RR50) is the ratio of the LC50 of the resistant strain to the LC50 of the susceptible strain. nih.gov

The molecular basis for knockdown resistance lies in the conformational changes of the voltage-gated sodium channel protein resulting from amino acid substitutions. These changes can reduce the binding affinity of pyrethroid insecticides to their target site. Molecular modeling studies have been employed to understand how kdr mutations affect the structure and function of the VGSC and its interaction with insecticides. nih.govresearchgate.net

Mutations such as L1014F, L1014S, and L1014H can induce significant conformational variations in the sodium channel. nih.gov These alterations can affect the energy levels and root mean square fluctuations of the protein, leading to changes in the binding pocket for pyrethroids. nih.gov For example, these mutations can alter the volume and shape of the binding cavity, thereby hindering the proper docking of the insecticide molecule. nih.gov As a result, the insecticide is less effective at disrupting the normal function of the sodium channel, leading to resistance. The specific impact of these mutations can vary depending on the particular amino acid substitution and the specific pyrethroid . nih.gov

Metabolic Detoxification Pathways

Metabolic resistance is another critical mechanism that insects employ to counteract the toxic effects of insecticides. This form of resistance involves the enhanced activity of detoxification enzymes that can metabolize the insecticide into less toxic compounds, which are then more easily excreted. The three major families of enzymes involved in the metabolic detoxification of pyrethroids are cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases.

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. mdpi.comresearchgate.net In the context of insecticide resistance, the overexpression or increased activity of certain P450 enzymes can lead to the rapid detoxification of pyrethroids. mdpi.comnih.gov

P450s can metabolize pyrethroids through various oxidative reactions, such as hydroxylation, which makes the insecticide molecule more water-soluble and easier to excrete. herts.ac.uk The specific P450 genes involved in resistance can vary between insect species and even between different populations of the same species. For instance, studies have identified specific P450s, such as those from the CYP6 and CYP9 families, to be associated with pyrethroid resistance in various insect pests. mdpi.com

Esterases play a significant role in the detoxification of pyrethroids, which are esters. These enzymes, particularly carboxylesterases, can hydrolyze the ester bond in the pyrethroid molecule, breaking it down into two less toxic fragments: an acid and an alcohol moiety. researchgate.netfiocruz.br Elevated esterase activity is a common mechanism of resistance to pyrethroids and other ester-containing insecticides like organophosphates and carbamates. researchgate.net The hydrolysis of pyrethroid isomers can be stereospecific, with some esterases showing preferential activity towards certain isomers. nih.gov

Glutathione S-Transferases (GSTs) are another important family of detoxification enzymes that contribute to insecticide resistance. GSTs catalyze the conjugation of glutathione (GSH), a tripeptide, to a wide range of electrophilic compounds, including the metabolites of some insecticides. nih.gov This conjugation reaction increases the water solubility of the compounds, facilitating their excretion from the insect's body. While the primary role of GSTs in pyrethroid resistance is often considered secondary to that of P450s and esterases, they can be involved in the detoxification of oxidative stress products generated by insecticide exposure and in the metabolism of pyrethroid metabolites. mdpi.comnih.gov

Cross-Resistance Profiles with Other Pyrethroids and Insecticide Classes

The development of resistance to one insecticide can sometimes confer resistance to other insecticides, a phenomenon known as cross-resistance. This is a significant concern in pest management as it can limit the number of effective control options.

Insects that have developed target-site resistance to (Z)-(1R)-cis-tefluthrin through kdr mutations are likely to exhibit cross-resistance to other pyrethroid insecticides, as they share the same mode of action and target site. researchgate.net For instance, a cypermethrin-resistant strain of Amsacta albistriga showed high cross-resistance to other pyrethroids such as permethrin (B1679614) and deltamethrin (B41696). mdpi.com

Metabolic resistance can also lead to cross-resistance. The detoxification enzymes that are overexpressed or have increased activity to metabolize one pyrethroid can often metabolize other pyrethroids as well. Furthermore, these enzymes may also be capable of detoxifying insecticides from other chemical classes. For example, some P450s involved in pyrethroid resistance have also been implicated in resistance to neonicotinoids. rothamsted.ac.ukmoraybeedinosaurs.co.uk A study on Amsacta albistriga showed that a cypermethrin-resistant strain exhibited cross-resistance to organophosphates but had low cross-resistance to emamectin (B195283) and NeemAzal. mdpi.com The specific cross-resistance profile will depend on the particular resistance mechanisms present in the insect population.

Molecular and Biochemical Diagnostics for Resistance Detection

The emergence of insect populations resistant to this compound and other pyrethroids necessitates robust monitoring to facilitate effective resistance management strategies. Diagnostic tools are broadly categorized into molecular assays, which detect target-site insensitivity, and biochemical assays, which measure metabolic resistance. These methods provide critical information on the frequency and types of resistance mechanisms present in a given pest population. easletters.comird.fr

Molecular Diagnostics for Target-Site Resistance

The primary mechanism of target-site resistance to pyrethroid insecticides, including this compound, is conferred by point mutations in the para-type voltage-gated sodium channel (VGSC) gene. schweizerbart.de These mutations reduce the binding affinity of the insecticide to its target, rendering the insect less susceptible. This form of resistance is commonly known as knockdown resistance (kdr). nih.govnih.gov The most frequently identified kdr mutation is a leucine-to-phenylalanine substitution at position 1014 (L1014F). schweizerbart.deresearchgate.net

A variety of molecular techniques, predominantly based on the Polymerase Chain Reaction (PCR), have been developed to detect and genotype these single nucleotide polymorphisms (SNPs) with high sensitivity and specificity. nih.govmdpi.com These methods allow for the early detection of resistance alleles, even at low frequencies within a population. nih.gov

Key PCR-Based Diagnostic Techniques:

Allele-Specific PCR (AS-PCR): This method uses specifically designed primers to selectively amplify either the wild-type (susceptible) or the mutant (resistant) allele, allowing for the genotyping of individual insects. researchgate.net

Real-Time PCR (qPCR) with TaqMan® Probes: This high-throughput technique uses fluorescently labeled probes that are specific to either the susceptible or resistant allele. nih.govresearchgate.net The amplification of a specific allele results in a fluorescent signal, enabling rapid and accurate genotyping. The TaqMan assay is noted for its high sensitivity and specificity. nih.gov

High-Resolution Melting (HRM) Analysis: HRM analysis distinguishes different DNA sequences based on their melting behavior after PCR amplification. Different genotypes (homozygous susceptible, homozygous resistant, and heterozygous) will produce distinct melting curves, allowing for their differentiation. nih.govbiorxiv.org

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP): This technique involves amplifying a segment of the VGSC gene containing the mutation site, followed by digestion with a specific restriction enzyme that cuts only one of the allelic forms. The resulting DNA fragments are then separated by gel electrophoresis to determine the genotype. nih.gov

Multiplex PCR: This approach allows for the simultaneous detection of multiple kdr mutations in a single reaction, which is particularly useful as some insect populations harbor more than one type of mutation in the VGSC gene. nih.gov

The selection of a diagnostic method often depends on factors such as the required throughput, available equipment, and cost. nih.gov

Table 1: Comparison of Molecular Diagnostic Methods for kdr Mutation Detection

| Method | Principle | Key Advantages | Key Disadvantages |

|---|---|---|---|

| AS-PCR | Allele-specific primers selectively amplify target DNA. | Low cost, relatively simple setup. nih.gov | Can be prone to false positives if not optimized. |

| TaqMan® qPCR | Allele-specific fluorescent probes are cleaved during PCR. | High-throughput, highly sensitive and specific, quantitative. nih.gov | Higher initial equipment and reagent cost. nih.gov |

| HRM Analysis | DNA amplicons are differentiated by their melting profiles. | High-throughput, cost-effective after initial setup, no labeled probes required. nih.gov | Sensitive to DNA quality and quantity. nih.gov |

| PCR-RFLP | Restriction enzymes cut DNA at specific recognition sites altered by the mutation. | Relatively low cost, does not require specialized equipment beyond standard PCR. | Requires a post-PCR digestion step, can be slower. |

Biochemical Diagnostics for Metabolic Resistance

Metabolic resistance occurs when insects exhibit enhanced activity of detoxification enzymes, which metabolize or sequester the insecticide before it can reach its target site. nih.govnih.gov For pyrethroids, three major enzyme families are primarily involved: Cytochrome P450 monooxygenases (P450s), Esterases (EST), and Glutathione S-Transferases (GSTs). nih.govekb.egnih.gov

Biochemical assays are designed to quantify the activity of these enzymes in individual insects or population samples. thaiscience.info These assays typically involve incubating insect homogenates with a model substrate that produces a colored or fluorescent product when acted upon by the enzyme. The rate of product formation, measured using a spectrophotometer or microplate reader, is indicative of the enzyme's activity. oup.comnih.gov Elevated enzyme activity in a field population compared to a known susceptible laboratory strain suggests the presence of metabolic resistance. oup.comnih.gov

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial in the detoxification of a wide range of xenobiotics, including pyrethroids. researchgate.netmdpi.commyspecies.info Overexpression of P450 genes is a common mechanism of pyrethroid resistance. nih.govnih.gov

Esterases (EST): This family of enzymes, including carboxylesterases, can hydrolyze the ester bond present in many pyrethroid molecules, rendering them non-toxic. nih.govoup.comlsu.edu Increased esterase activity is frequently linked to resistance. oup.comugm.ac.id

Glutathione S-Transferases (GSTs): GSTs contribute to resistance by catalyzing the conjugation of glutathione to the insecticide, facilitating its excretion. mdpi.com They may also play a role by sequestering pyrethroids and protecting the insect from oxidative stress induced by insecticide exposure. nih.govnih.gov

Table 2: Example of Comparative Enzyme Activity in Susceptible vs. Resistant Strains

| Enzyme Family | Susceptible Strain (Mean Activity ± SD) | Resistant Strain (Mean Activity ± SD) | Fold Increase |

|---|---|---|---|

| Cytochrome P450s | 0.03 ± 0.01 nmol/min/mg protein | 0.15 ± 0.04 nmol/min/mg protein | 5.0x |

| α-Esterases | 15.2 ± 3.1 nmol/min/mg protein | 48.6 ± 7.5 nmol/min/mg protein | 3.2x |

| β-Esterases | 10.8 ± 2.4 nmol/min/mg protein | 35.1 ± 6.2 nmol/min/mg protein | 3.3x |

| GSTs (CDNB) | 45.5 ± 8.9 nmol/min/mg protein | 113.8 ± 15.3 nmol/min/mg protein | 2.5x |

This table presents hypothetical data based on typical findings in resistance studies to illustrate the comparative nature of biochemical assays.

The combined use of molecular and biochemical diagnostics provides a comprehensive picture of the resistance landscape, enabling the development of more effective and sustainable pest management programs that can mitigate the impact of resistance to compounds like this compound.

Advanced Analytical Methodologies for Environmental Research

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enantiomer Quantification

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a powerful tool for the enantioselective analysis of chiral pesticides like (Z)-(1R)-cis-tefluthrin. Its high resolution, sensitivity, and speed make it ideal for separating and quantifying individual enantiomers in complex environmental samples.

Chiral Column Selection and Optimization

The cornerstone of enantiomer quantification by UPLC is the chiral stationary phase (CSP) within the column. For tefluthrin (B143116) enantiomers, polysaccharide-based CSPs have proven effective. Specifically, a Lux Cellulose-1 column is capable of separating the Z-cis-(1S,3S)-(-)-tefluthrin and Z-cis-(1R,3R)-(+)-tefluthrin enantiomers. researchgate.netnih.gov

The optimization of chromatographic conditions is critical to achieve baseline separation and accurate quantification. This is often accomplished by systematically adjusting several key parameters:

Mobile Phase Composition: The choice and ratio of solvents in the mobile phase significantly impact the interaction between the enantiomers and the chiral stationary phase. For the separation of tefluthrin enantiomers, a mobile phase consisting of methanol (B129727) and an aqueous solution (such as 0.1% ammonia) is often employed. The ratio of these components is fine-tuned to achieve the best resolution. researchgate.netchromatographyonline.com

Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. A balance must be struck; a lower flow rate may improve resolution but increase the run time, while a higher flow rate can shorten the analysis but may compromise separation. registech.com For tefluthrin, flow rates are typically evaluated in the range of 0.6 to 0.8 mL/min. researchgate.net

Column Temperature: Temperature influences the thermodynamics of the chiral recognition process. Lower temperatures often lead to better chiral selectivity, though this can vary depending on the specific analyte and CSP. registech.com The effect of column temperature on the separation of tefluthrin is typically investigated in a range of 25°C to 35°C. researchgate.net

To systematically optimize these parameters, a statistical approach known as Response Surface Methodology (RSM) can be utilized. This methodology allows for the evaluation of the effects of multiple variables and their interactions on the chromatographic resolution, leading to the identification of the optimal separation conditions. researchgate.netnih.gov

Method Validation for Diverse Environmental Samples

A robust UPLC-MS/MS method must be validated to ensure its accuracy, precision, and reliability for the analysis of this compound in various environmental matrices such as soil, water, and sediment. Method validation typically assesses the following parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. For tefluthrin enantiomers, linearity is often established over a concentration range with a correlation coefficient (r²) greater than 0.99. epa.gov

Accuracy and Precision: Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank sample matrix and the percentage recovered is calculated. Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For tefluthrin, average recoveries in matrices like soil, water, and vegetables have been reported in the range of 76.9% to 107.6%, with intraday and interday RSDs below 15.6% and 12.5%, respectively. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For tefluthrin in surface water, a LOQ of 0.10 µg/L has been successfully validated. epa.gov In complex matrices like soil, LOQs for pyrethroids are often in the low µg/kg range. researchgate.net

Matrix Effects: Environmental samples contain various components that can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. These effects are evaluated by comparing the response of the analyte in a pure solvent to its response in a matrix extract.

The following table summarizes typical validation parameters for the analysis of pyrethroid enantiomers in environmental samples.

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.99 |

| Accuracy (Recovery) | 70-120% |

| Precision (RSD) | < 20% |

| LOQ (Water) | 0.10 µg/L |

| LOQ (Soil/Sediment) | 0.5 - 2.5 µg/kg |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is another cornerstone technique for the analysis of pyrethroid pesticides, including tefluthrin, at trace levels. Due to their volatility and thermal stability, many pyrethroids are amenable to GC analysis.

For the trace analysis of this compound, high-resolution capillary columns are employed. A common choice is a fused silica (B1680970) capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), which provides good separation of various pesticide compounds. epa.govusgs.gov

The GC oven temperature program is carefully optimized to ensure the separation of the target analyte from other co-extracted compounds. A typical program for a tefluthrin metabolite involves starting at a lower temperature (e.g., 100°C), holding for a short period, and then ramping up the temperature in stages to a final temperature (e.g., 230°C). epa.gov

To achieve the high sensitivity required for trace environmental analysis, the mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode. volatileanalysis.com In SIM mode, the instrument is set to detect only a few specific ions that are characteristic of the target analyte's mass spectrum, rather than scanning the entire mass range. This significantly reduces background noise and enhances the signal-to-noise ratio, allowing for lower detection limits. volatileanalysis.comresearchgate.net For tefluthrin, characteristic ions monitored include m/z 241, 243, and 205. epa.gov

The following table outlines typical GC-MS parameters for the analysis of tefluthrin.

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 - 275°C |

| Carrier Gas | Helium |

| Oven Program | Example: 100°C (1 min), ramp at 6°C/min to 170°C, then 10°C/min to 230°C (hold 3 min) |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| MS Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | m/z 241, 243, 205 |

Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex environmental matrices like soil and sediment requires efficient sample preparation to extract the analyte and remove interfering substances prior to instrumental analysis.

Dispersive Solid-Phase Extraction (d-SPE)

Dispersive solid-phase extraction (d-SPE) is a cleanup technique commonly used in conjunction with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. After an initial extraction of the sample with a solvent (typically acetonitrile), a solid sorbent is added directly to the extract. researchgate.net The mixture is then vortexed and centrifuged. The sorbent removes interfering matrix components, leaving the target analyte in the supernatant, which can then be analyzed. This technique is valued for its simplicity, speed, and low solvent consumption. researchgate.net For the analysis of tefluthrin, d-SPE has been successfully applied as part of a UPLC-MS/MS method. researchgate.netnih.gov

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is an automated technique that uses conventional liquid solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. scispec.co.th The high temperature increases the extraction efficiency, while the high pressure keeps the solvent in a liquid state, allowing for rapid and thorough extraction with reduced solvent consumption compared to traditional methods like Soxhlet extraction. usda.govepa.gov

For the extraction of pyrethroids from soil and sediment, ASE has proven to be highly effective. researchgate.net The optimization of ASE parameters is crucial for achieving high recovery of the target analytes. Key parameters include:

Solvent: A mixture of a nonpolar and a polar solvent, such as n-hexane and acetone (B3395972) (1:1, v/v), is often used for the extraction of a broad range of pesticides, including pyrethroids. researchgate.net Dichloromethane-acetone has also been shown to be effective. usda.govepa.gov

Temperature: Extraction temperatures typically range from 60°C to 140°C. The optimal temperature depends on the stability of the analyte and the nature of the sample matrix. researchgate.netusda.gov

Pressure: A pressure of around 1500 psi (10.3 MPa) is commonly used to maintain the solvent in its liquid state at elevated temperatures. researchgate.netscispec.co.th

Static Time: This is the duration for which the heated, pressurized solvent is held in the extraction cell with the sample. Static times of around 5 minutes, often repeated in one or two cycles, are typical for pyrethroid extraction. researchgate.netusda.gov

The following table presents a summary of optimized ASE parameters for the extraction of pyrethroids from environmental solids.

| Parameter | Optimized Value |

| Solvent | n-hexane:acetone (1:1, v/v) |

| Temperature | 60 - 100°C |

| Pressure | ~1500 psi (10.3 MPa) |

| Static Time | 5 minutes |

| Static Cycles | 1 - 2 |

Quality Assurance and Quality Control in Environmental Monitoring

Robust Quality Assurance (QA) and Quality Control (QC) practices are fundamental to ensuring the reliability, accuracy, and reproducibility of data generated during the environmental monitoring of this compound. QA encompasses the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. nih.gov QC refers to the operational techniques and activities used to fulfill requirements for quality, such as the analysis of QC samples and blanks. nih.gov

A cornerstone of QA/QC in analytical chemistry is the use of certified reference materials (CRMs) and analytical standards of known purity and concentration. sigmaaldrich.comlgcstandards.com For tefluthrin analysis, a sample of the compound with known purity is required for preparing calibration standards and for fortifying control samples to determine method performance. epa.gov These standards are used to generate calibration curves, which establish the relationship between the instrument's response and the concentration of the analyte. epa.govcromlab-instruments.es Detector linearity is a key validation parameter, with a correlation coefficient (R²) greater than 0.99 being a common requirement for the calibration curve. epa.govijariit.com

Method validation is a critical QA process that demonstrates an analytical procedure is suitable for its intended purpose. epa.govceu.es Key validation parameters for this compound analysis include:

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For tefluthrin in surface water, an LOQ of 0.10 µg/L has been validated, while for soil, the LOQ can be 0.01 mg/kg. epa.govepa.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise of the system. epa.gov

Accuracy: Often assessed through recovery studies, where control samples are fortified (spiked) with a known amount of the analyte and analyzed. The percentage of the analyte recovered is calculated. For tefluthrin, mean recoveries between 70% and 110% are generally considered acceptable. usgs.govepa.gov

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD). For pyrethroid analysis in water and sediment, RSDs have been reported in the range of 3% to 9%. usgs.gov

Routine QC procedures performed during sample analysis include the analysis of reagent blanks to check for contamination, untreated control samples to monitor for background interferences, and fortified matrix spikes to assess method performance for each batch of samples. epa.govepa.gov The use of an internal standard, a compound added to samples and standards at a known concentration, can help correct for variations in extraction efficiency and instrument response. epa.gov

The following table presents typical QA/QC data from validated methods for tefluthrin analysis.

| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Water | 10 ng/L | 83 - 107 usgs.gov | 5 - 9 usgs.gov |

| Sediment | 10 µg/kg | 82 - 101 usgs.gov | 3 - 9 usgs.gov |

| Surface Water | 0.10 µg/L (LOQ) | 90.3 epa.gov | 6.5 epa.gov |

| Surface Water | 1.0 µg/L (10x LOQ) | 91.5 epa.gov | 2.5 epa.gov |

| Various Crops | Not Specified | 101 (Internal Standard) epa.gov | 7 epa.gov |

| Various Crops | Not Specified | 102 (External Standard) epa.gov | 13 epa.gov |

Ecological Interactions and Enantioselective Effects on Non Target Organisms

Enantiomer-Specific Effects on Soil Invertebrates

Soil invertebrates, such as earthworms, are crucial for soil health and fertility. They can be unintentionally exposed to pesticides like tefluthrin (B143116), and the specific effects can vary between enantiomers.

Studies on the earthworm Eisenia fetida have demonstrated clear enantioselectivity in the toxicity of tefluthrin. nih.gov The (Z)-(1R,3R)-(+)-tefluthrin enantiomer exhibits higher acute toxicity compared to the racemic mixture and the (Z)-(1S,3S)-(-)-isomer. nih.gov

Exposure to tefluthrin enantiomers has been shown to enantioselectively disturb the levels of reactive oxygen species (ROS) and the activity of crucial antioxidant enzymes. nih.gov The (Z)-(1R,3R)-(+)-tefluthrin isomer, in particular, is a potent inducer of oxidative stress. This imbalance between ROS production and the organism's ability to detoxify them can lead to significant cellular damage. Research has shown that this enantiomer significantly increases DNA damage, as measured by comet assays, indicating that oxidative stress is a primary mechanism of its toxicity to earthworms. nih.gov

| Compound | Relative Acute Toxicity | Key Biochemical Effects |

|---|---|---|

| (Z)-(1R)-cis-tefluthrin | High | Significant induction of Reactive Oxygen Species (ROS) and disturbance of enzymatic activity. nih.gov |

| Racemic Tefluthrin | Medium | Induces oxidative stress, but to a lesser extent than the (1R) enantiomer. nih.gov |

| (Z)-(1S)-cis-tefluthrin | Low | Minimal induction of oxidative stress compared to the other forms. nih.gov |

Furthermore, the oxidative stress induced by this compound leads to significant DNA damage. Comet assay results show a significant increase in the olive tail moment (OTM) and the percentage of DNA in the tail for earthworms exposed to the (Z)-(1R,3R)-(+)-tefluthrin isomer, confirming genotoxicity. nih.gov These findings underscore that intestinal damage and genotoxicity from oxidative stress are key mechanisms behind the enantiomer-specific toxicity of tefluthrin in soil invertebrates. nih.gov

While direct research on the enantiomer-specific effects of this compound on soil microbial community structure is limited, studies on its environmental fate show that soil microbes interact with the enantiomers differently. Research on the degradation of tefluthrin in soil revealed that enantioselective degradation occurs under aerobic conditions, with the (1S,3S)-tefluthrin enantiomer degrading preferentially. acs.org This suggests that soil microorganisms metabolize the two enantiomers at different rates, which could potentially lead to shifts in the microbial community composition over time. However, no remarkable enantioselective degradation was observed under anaerobic or sterile conditions. acs.org

Enantiomer-Specific Effects on Aquatic Organisms

Tefluthrin is known to be highly toxic to aquatic organisms. wikipedia.org While research specifically isolating the effects of the this compound enantiomer is not widely available, studies using the racemic mixture on model organisms like zebrafish (Danio rerio) provide significant insight into its potent effects on development and molecular pathways. Given the established principle of enantioselectivity for other pyrethroids in aquatic species, it is plausible that the enantiomers of tefluthrin also contribute differently to the observed toxicity. mdpi.comnih.gov

Exposure of zebrafish embryos to racemic tefluthrin causes severe developmental toxicity, including significant morphological and neuronal malformations, even at low nanomolar concentrations. frontiersin.orgbiorxiv.orgbiorxiv.org Observed abnormalities include yolk deformation, lack of mobility, bent body axis, pericardial edema, and cardiac edema. biorxiv.orgnih.govdoaj.org

Tefluthrin is a potent teratogen, causing these severe malformations at concentrations substantially lower than those causing lethality. biorxiv.orgbiorxiv.org The neurotoxic effects are pronounced, leading to motor neuron abnormalities, paralysis, and, at acute exposure, enhanced twitching or spasm-like behavior. biorxiv.orgbiorxiv.org Studies also report skeletal deformities, reduced skeletal mineralization, and disrupted craniofacial morphology in developing zebrafish larvae. nih.govdoaj.org

| Effect Category | Specific Observations | Reference |